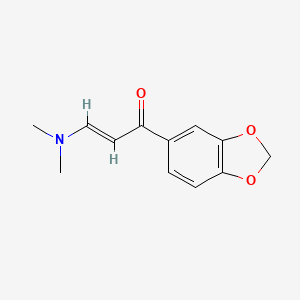

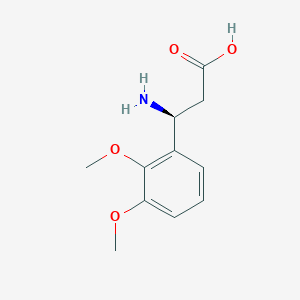

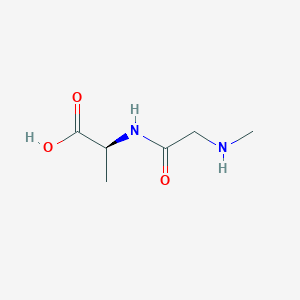

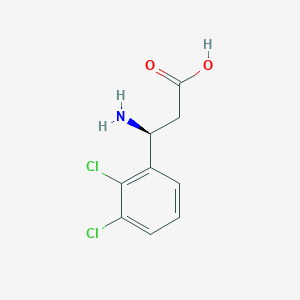

(S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds, such as 3-amino-3-(4-chlorophenyl)propanoic acid, involves chlorinated acids that are weak specific antagonists of GABA at the GABAB receptor . Although the exact synthesis of "(S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid" is not detailed, the methods used for similar compounds typically involve the introduction of amino and chloro groups into the appropriate positions on the phenyl ring, followed by the formation of the propanoic acid moiety.

Molecular Structure Analysis

The molecular structure of related compounds, such as (S)-2-amino-3-(1H-indol-3-yl)propanoic acid, has been determined using X-ray crystallography . These structures are stabilized by hydrogen bonds, and the geometry of the molecule is close to other related compounds. The indole ring in these compounds is essentially planar. By analogy, "(S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid" would likely exhibit a similar planarity in the dichlorophenyl ring and could form hydrogen bonds that stabilize its structure.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of "(S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid" are not directly reported in the provided papers. However, related compounds exhibit properties such as crystallinity and the ability to form hydrogen bonds, which can affect their solubility, melting point, and other physical properties . The presence of chloro groups on the aromatic ring would likely increase the compound's lipophilicity compared to non-halogenated analogs.

Wissenschaftliche Forschungsanwendungen

Fluorescence Derivatisation

(S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid has been explored for its potential in fluorescence derivatisation. A study demonstrated its ability to strongly fluoresce when coupled with other compounds, making it useful in biological assays due to its strong fluorescence in ethanol and water at physiological pH (Frade et al., 2007).

Biocatalysis in Drug Research

The compound has been used in biocatalysis for pharmaceutical applications. Research shows its role in the enzymatic preparation of β-amino acids, which are important in drug research. One study highlights its use in the catalytic preparation of S-dapoxetine, a pharmaceutical intermediate (Li et al., 2013).

Anticancer Activity

(S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid has shown promise in the synthesis of compounds with anticancer activities. A study synthesized S-glycosyl and S-alkyl derivatives that exhibited significant in vitro anticancer activities against different cancer cell lines (Saad & Moustafa, 2011).

Corrosion Inhibition

The compound is also studied for its role in corrosion inhibition. Schiff bases derived from L-Tryptophan, which include this compound, have been investigated for their efficiency in preventing corrosion of stainless steel in acidic environments. Such applications are significant in industrial contexts (Vikneshvaran & Velmathi, 2017).

Molecular Docking and Structural Studies

Molecular docking studies have been conducted using derivatives of (S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid. These studies aim to understand the compound's potential interactions with biological targets and its reactivity, which is crucial in drug design and development (Vanasundari et al., 2018).

Synthesis of Novel Compounds

The compound is used in synthesizing new chemical entities. It serves as a precursor or intermediate in the synthesis of various novel compounds with potential biological activities. This includes its use in preparing new heterocyclic compounds and analyzing their potential biological activities (Sayed et al., 2003).

Safety And Hazards

Eigenschaften

IUPAC Name |

(3S)-3-amino-3-(2,3-dichlorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c10-6-3-1-2-5(9(6)11)7(12)4-8(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKLESLYMHWBOP-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)[C@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426741 |

Source

|

| Record name | (3S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid | |

CAS RN |

748128-13-4 |

Source

|

| Record name | (3S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.